molecular formula C10H21NO3 B177500 (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate CAS No. 116611-55-3

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

Cat. No. B177500
M. Wt: 203.28 g/mol
InChI Key: GCBVZHIDLDHLOF-QMMMGPOBSA-N
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Description

“(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pesticides, fungicides, herbicides, and pharmaceuticals .


Synthesis Analysis

The synthesis of carbamates can be achieved through carbamoylation, a process that involves the formation of a C-O bond . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is C26H53NO4 . The average mass is 443.703 Da and the monoisotopic mass is 443.397461 Da .


Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance .

Scientific Research Applications

  • Carbamate Synthesis by Carbamoylation

    • Field : Organic Chemistry
    • Application : Carbamates are synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile .
    • Results : This method has been used to prepare urea, carbamates, and thiocarbamates .
  • Synthesis of Aryl Isocyanates from Arylamines

    • Field : Organic Chemistry
    • Application : Aryl isocyanates are synthesized from arylamines. A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .
    • Method : The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
    • Results : This method provides a mild and metal-free synthesis of aryl isocyanates from arylamines .
  • Direct Conversion of Low-Concentration CO2 into Carbamates

    • Field : Organic Chemistry
    • Application : Low-concentration CO2 is directly converted into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
    • Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives .
    • Results : The method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
  • Synthesis of Substituted O-Aryl Carbamates

    • Field : Organic Chemistry
    • Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .
    • Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .
    • Results : This method avoids the direct manipulation of sensitive reactants .
  • Preparation of Carbamate-Tethered Terpene Glycoconjugates

    • Field : Organic Chemistry
    • Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
    • Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .
    • Results : This method provides carbamate-tethered terpene glycoconjugates .
  • Synthesis of Primary Carbamates from Alcohols and Urea

    • Field : Organic Chemistry
    • Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
    • Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .
    • Results : This method also provided access to N-substituted ureas by carbamoylation of amines .
  • Synthesis of N-Substituted Carbamoyl Chlorides

    • Field : Organic Chemistry
    • Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .
    • Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .
    • Results : This method avoids the direct manipulation of sensitive reactants .
  • Preparation of Carbamate-Tethered Terpene Glycoconjugates

    • Field : Organic Chemistry
    • Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
    • Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .
    • Results : This method provides carbamate-tethered terpene glycoconjugates .
  • Synthesis of Primary Carbamates from Alcohols and Urea

    • Field : Organic Chemistry
    • Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
    • Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .
    • Results : This method also provided access to N-substituted ureas by carbamoylation of amines .
  • Inhibition of Enzymes

    • Field : Biochemistry
    • Application : Carbamates can act as pseudo-irreversible inhibitors of enzymes .
    • Method : The inhibitor binds to the enzyme for a longer period, but unlike irreversible inhibitors, they do not block the enzyme permanently .
    • Results : There is no spontaneous restoration of enzyme activity .

Future Directions

The future directions in the field of carbamates involve the development of more efficient and environmentally friendly synthesis methods . There is also interest in exploring the potential applications of carbamates in various fields, including medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVZHIDLDHLOF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

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